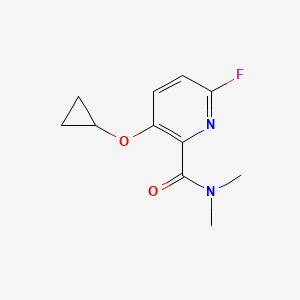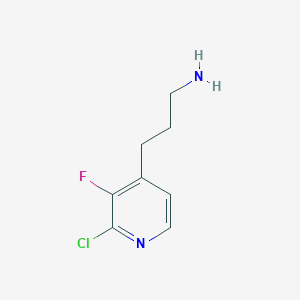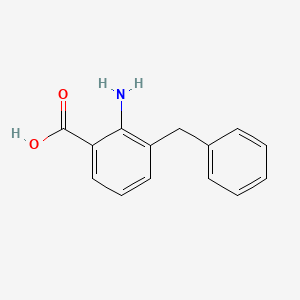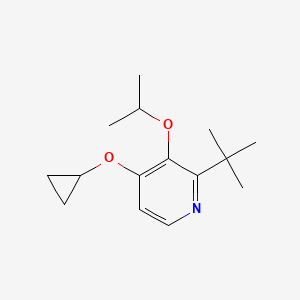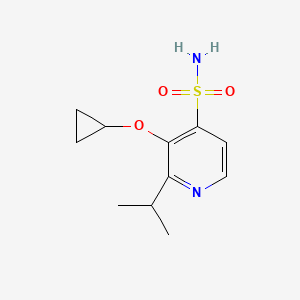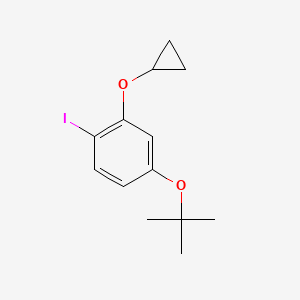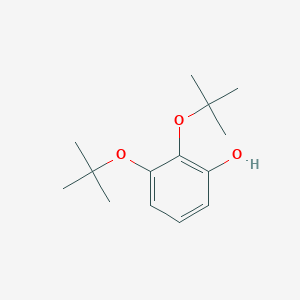
2,3-DI-Tert-butoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-DI-Tert-butoxyphenol is an organic compound characterized by the presence of two tert-butoxy groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI-Tert-butoxyphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Phenol and tert-butyl alcohol.
Catalyst: Acid catalyst (e.g., sulfuric acid).
Reaction Conditions: Elevated temperature (e.g., 100-150°C) and solvent (e.g., toluene).
Procedure: The phenol is mixed with tert-butyl alcohol and the acid catalyst, and the mixture is heated under reflux. The reaction proceeds with the formation of this compound as the major product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-DI-Tert-butoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the phenol ring.
Wissenschaftliche Forschungsanwendungen
2,3-DI-Tert-butoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used as a stabilizer in polymers and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2,3-DI-Tert-butoxyphenol involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can neutralize free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative processes, thereby protecting cells from damage.
Cellular Pathways: The compound can modulate signaling pathways related to cell survival, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
2,3-DI-Tert-butoxyphenol can be compared with other similar compounds, such as:
2,4-Ditert-butylphenol: Known for its antioxidant properties and use in stabilizing polymers.
2,6-Ditert-butylphenol: Another antioxidant with applications in preventing oxidation in various materials.
2,4,6-Tri-tert-butylphenol: A compound with enhanced steric hindrance, making it more resistant to oxidation.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Its combination of antioxidant activity and potential therapeutic applications sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C14H22O3 |
|---|---|
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
2,3-bis[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O3/c1-13(2,3)16-11-9-7-8-10(15)12(11)17-14(4,5)6/h7-9,15H,1-6H3 |
InChI-Schlüssel |
ZCDQXQKNXJKPLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


